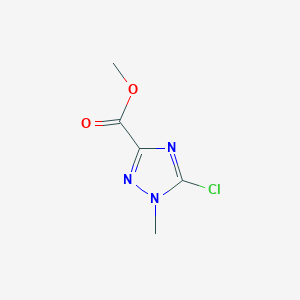

methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate

Overview

Description

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an azole compound used for binding affinity with various cytochrome P 450 (CYP) proteins .

Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .Molecular Structure Analysis

The molecular structure of methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is represented by the SMILES stringClC1=NC=NN1C . Physical And Chemical Properties Analysis

The melting point of methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is 124–127 °C . The 1 H NMR (400 MHz, DMSO) δ is 8.72 (d, 1H), 8.63 (s, 1H), 7.63 (d, 1H), 7.26 (d, 2H), 4.54 (q, 2H), 1.46 (t, 3H); 13 C NMR (400 MHz, DMSO) δ is 160.3, 156.7, 150.89, 146.2, 134.5, 133.3, 62.2, 32.6, 14.3 .Scientific Research Applications

Drug Discovery

The core structure of 1,2,3-triazoles , which includes methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate, is significant in drug discovery. These compounds are known for their high chemical stability and aromatic character, which makes them resemble the amide bond. This resemblance allows them to mimic either an E or Z amide bond, making them valuable in the synthesis of medicinal compounds. For instance, the 1,2,3-triazole core is present in the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole .

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile intermediate. The stability of triazoles under both acidic and basic conditions, as well as their inertness to oxidizing and reducing agents, makes them suitable for various synthetic pathways. They are particularly useful in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation .

Polymer Chemistry

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate can be used in polymer chemistry due to its ability to form polymers with unique properties. The triazole ring can be incorporated into polymer backbones to enhance thermal stability and chemical resistance, which is beneficial for creating materials with specific mechanical properties .

Supramolecular Chemistry

The hydrogen bonding ability and strong dipole moment of triazoles make them suitable for supramolecular chemistry applications. They can be used to create molecular assemblies and networks, which are essential in the development of new materials and sensors .

Bioconjugation

Triazoles are often used in bioconjugation techniques due to their stability and reactivity. They can link biomolecules to various probes or surfaces without altering the biological activity of the molecule, which is crucial for developing diagnostic tools and targeted therapies .

Chemical Biology

In chemical biology, triazoles are used to modify biomolecules for studying biological processes. The triazole ring can act as a bioisostere for various functional groups, aiding in the discovery of new biological pathways and potential drug targets .

Fluorescent Imaging

The unique electronic structure of triazoles allows them to be used in fluorescent imaging. They can be attached to molecules or structures of interest, providing a fluorescent tag that enables visualization under a microscope, which is vital for tracking and analyzing biological events .

Materials Science

Due to their robustness and versatility, triazoles, including methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate, find applications in materials science. They can be used to create advanced materials with desirable properties such as increased durability, conductivity, or biocompatibility .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-chloro-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEPFAJSYRAVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate | |

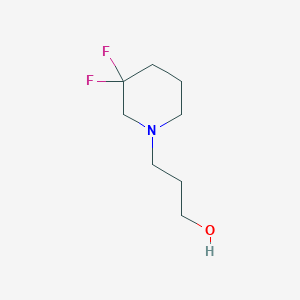

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)